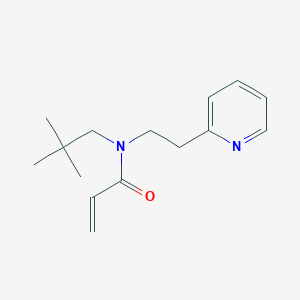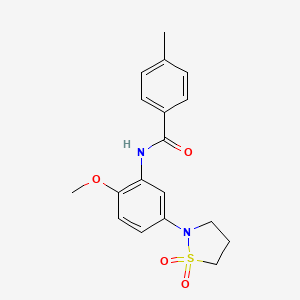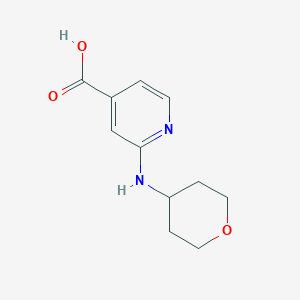![molecular formula C16H15N7O3S B2891038 ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1448124-45-5](/img/structure/B2891038.png)
ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazoles and thiazoles are classes of compounds that have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic . They are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .
Synthesis Analysis
The synthesis of 1,2,4-triazoles and thiazoles involves several steps. For instance, ethyl 2-((4-amino-5-((4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)methyl)-4H-1,2,4-triazole-3-yl)thio)acetate was obtained from the reaction of 206 with ethyl bromoacetate which cyclized using sodium methoxide to give triazolothiadiazine .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles and thiazoles is characterized by the presence of a five-membered ring containing three nitrogen atoms in the case of 1,2,4-triazoles , and a sulfur and a nitrogen atom in the case of thiazoles .
Chemical Reactions Analysis
1,2,4-Triazoles and thiazoles undergo a variety of chemical reactions. For example, a sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation, provides the target molecules in a reliable and scalable manner .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles and thiazoles depend on their specific structures. For instance, the IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .
科学的研究の応用
Antibacterial Applications
The compound has been explored for its potential as an antibacterial agent. For instance, the synthesis of new heterocyclic compounds containing a sulfonamido moiety, with ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate as a precursor, aimed to develop antibacterial agents. Notably, eight of these compounds showed high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).
Anticancer Applications
Research has also focused on anticancer applications. A study synthesized novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors, including this compound, and evaluated their anticancer activity against colon HCT-116 human cancer cell line, where several compounds demonstrated potent activity (Abdel-Motaal, Alanzy, & Asem, 2020).
Antimicrobial Applications
The compound's utility extends to antimicrobial applications. Syntheses involving this compound have led to the development of various heterocyclic systems like thieno[2,3-d]-pyrimidine and others, which were then tested for antimicrobial activity (Hemdan & Abd El-Mawgoude, 2015).
Synthesis of Dyes with Biological Activity
In the field of material science, this compound has been involved in the synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers. These dyes showed significant antioxidant and antitumor activity against Ehrlich ascites carcinoma cell EACC cell line, and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors . Thiazole derivatives, another key structural component of this compound, have also been associated with a broad spectrum of biological activities .
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structural similarity to other 1,2,4-triazole and thiazole derivatives, it can be inferred that the compound might interact with its targets through hydrogen bonding and other intermolecular forces .
Biochemical Pathways
For instance, certain 1,2,4-triazole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The presence of the 1,2,4-triazole and thiazole moieties in the compound might influence its pharmacokinetic properties, potentially improving its bioavailability .
Result of Action
Based on the known biological activities of similar compounds, it can be inferred that this compound might exhibit a range of biological activities, potentially including antiviral, anti-inflammatory, and anticancer effects .
Safety and Hazards
The safety and hazards of 1,2,4-triazoles and thiazoles depend on their specific structures. Some 1,2,4-triazole derivatives showed a promising cytotoxic activity against cancer cell lines, and most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
将来の方向性
The future directions in the research of 1,2,4-triazoles and thiazoles involve the design, synthesis, and development of new molecules having therapeutic potential as human drugs . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
特性
IUPAC Name |
ethyl 2-[[6-(1,2,4-triazol-1-yl)pyridazine-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O3S/c1-2-26-15(25)9-3-5-11-13(9)19-16(27-11)20-14(24)10-4-6-12(22-21-10)23-8-17-7-18-23/h4,6-9H,2-3,5H2,1H3,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIGADHQSLMYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine](/img/structure/B2890955.png)
![N~5~-(2,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2890956.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-amino-5-nitrobenzoate](/img/structure/B2890962.png)








![3-chloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2890976.png)
